1-But-3-en-1-ynylcyclohex-2-en-1-ol
Description
1-But-3-en-1-ynylcyclohex-2-en-1-ol is a structurally complex organic compound featuring a cyclohex-2-en-1-ol core substituted with a but-3-en-1-ynyl group. This molecule combines a conjugated enyne (C≡C–C=C) system with a hydroxyl-functionalized cyclohexene ring, imparting unique chemical reactivity and physical properties. The cyclohexene moiety introduces steric and electronic effects, while the enyne substituent enhances reactivity toward addition and cyclization reactions.
Properties
CAS No. |
110890-53-4 |
|---|---|
Molecular Formula |
C10H12O |
Molecular Weight |
148.2 g/mol |
IUPAC Name |
1-but-3-en-1-ynylcyclohex-2-en-1-ol |
InChI |
InChI=1S/C10H12O/c1-2-3-7-10(11)8-5-4-6-9-10/h2,5,8,11H,1,4,6,9H2 |
InChI Key |
HBFZSXNVKHRVPL-UHFFFAOYSA-N |
SMILES |
C=CC#CC1(CCCC=C1)O |
Canonical SMILES |
C=CC#CC1(CCCC=C1)O |
Synonyms |
2-Cyclohexen-1-ol, 1-(3-buten-1-ynyl)- (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s key structural analogs include:
Key Observations:
- Functional Groups : The hydroxyl group in 1-But-3-en-1-ynylcyclohex-2-en-1-ol enables hydrogen bonding, increasing solubility in polar solvents compared to ketone analogs like 2-Buten-1-one derivatives .
- Reactivity: The conjugated enyne system enhances susceptibility to electrophilic addition and cycloaddition reactions, distinguishing it from simpler cyclohexenols or propargyl alcohol.
Physical and Chemical Properties
Table: Comparative Properties (Theoretical Estimates)
Notes:
- Acidity : The hydroxyl group’s acidity is influenced by the electron-withdrawing enyne substituent, making it more acidic than cyclohex-2-en-1-ol but less so than propargyl alcohol.
- Thermal Stability : The conjugated enyne system may reduce thermal stability compared to saturated analogs, increasing decomposition risk at elevated temperatures.
Comparison with Related Reactions:
- Cyclohexene Synthesis : highlights elimination reactions (e.g., dehydration of alcohols) to form cyclohexene derivatives, which may parallel steps in synthesizing the target compound .
- Ketone vs. Alcohol Formation : Unlike the ketone in ’s compound, the hydroxyl group in the target molecule necessitates reducing conditions or protective group strategies during synthesis .
Limitations:
- Synthetic Complexity : Multi-step synthesis increases cost and scalability challenges.
- Stability Issues : The enyne system may limit long-term storage viability.
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